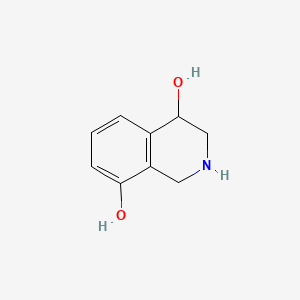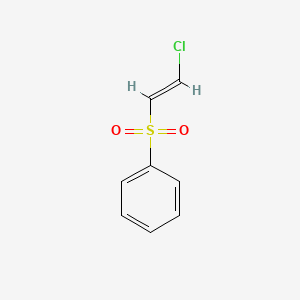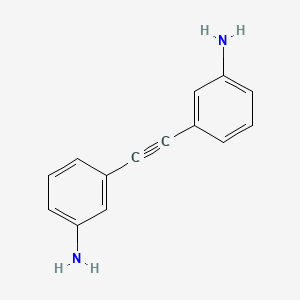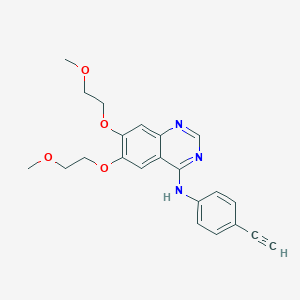
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-
Vue d'ensemble
Description
“4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-”, has been a topic of interest in the scientific community . The Pictet and Spengler synthesis method is commonly used .Molecular Structure Analysis
The molecular structure of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” is based on the isoquinoline scaffold, which is a heterocyclic organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-” include a molecular weight of 179.22 and a molecular formula of C10H13NO2 . The boiling point is predicted to be 324.8±42.0 °C .Mécanisme D'action
The exact mechanism of action of THP is not fully understood. However, it is known to interact with dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have an antioxidant effect, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
THP has been shown to have a variety of biochemical and physiological effects. In animal studies, THP has been shown to increase dopamine levels in the brain, which may be responsible for its positive effect on movement and mood. THP has also been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
THP has several advantages for lab experiments, including its natural occurrence in various plant species and its relatively simple synthesis method. However, THP is a potent alkaloid and must be handled with care due to its potential toxicity.
Orientations Futures
There are several future directions for research on THP. One area of research is the development of THP-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is the development of THP-based drugs for the treatment of pain and inflammation. Additionally, research on the antioxidant properties of THP may lead to the development of new therapies for the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Applications De Recherche Scientifique
THP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, THP has been shown to have a positive effect on dopamine receptors, which are involved in the regulation of movement and mood. THP has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
In pharmacology, THP has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation. THP has also been shown to have anti-cancer properties, which may make it useful in the treatment of various types of cancer.
In biochemistry, THP has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOOLZOADWHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B3318776.png)

![5-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3318785.png)


![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)


![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)
